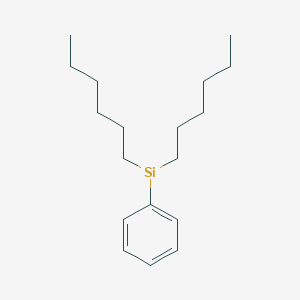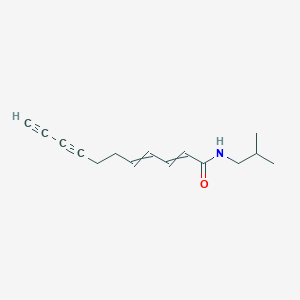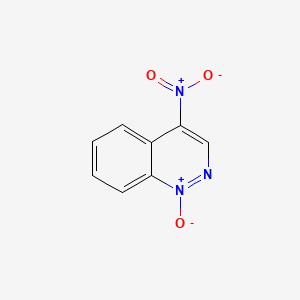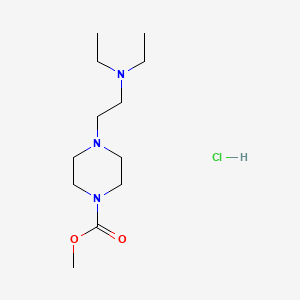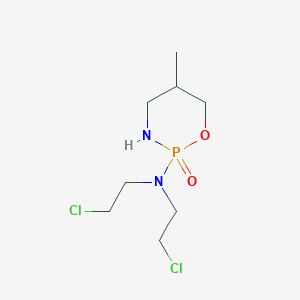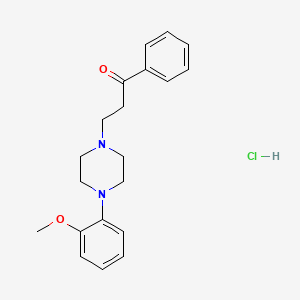
Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is a chemical compound with a complex structure that includes a propiophenone backbone, a piperazine ring, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of o-methoxyacetophenone with piperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product in its monohydrochloride form.
化学反応の分析
Types of Reactions
Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(p-Methoxyphenyl)propionic acid: Similar in structure but lacks the piperazine ring.
4-(o-Methoxyphenyl)-2-aminothiazole: Contains a methoxyphenyl group but has a different core structure.
Uniqueness
Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is unique due to the presence of both the piperazine ring and the methoxyphenyl group, which confer specific chemical and biological properties not found in similar compounds.
特性
CAS番号 |
23771-32-6 |
|---|---|
分子式 |
C20H25ClN2O2 |
分子量 |
360.9 g/mol |
IUPAC名 |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-24-20-10-6-5-9-18(20)22-15-13-21(14-16-22)12-11-19(23)17-7-3-2-4-8-17;/h2-10H,11-16H2,1H3;1H |
InChIキー |
DWAQHICGPDDSSO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




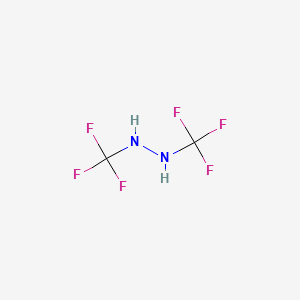
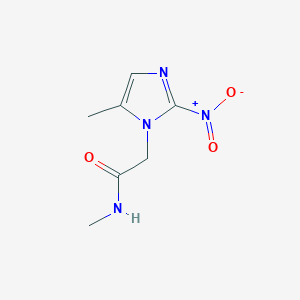
![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
![4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14709678.png)
![2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane](/img/structure/B14709681.png)
